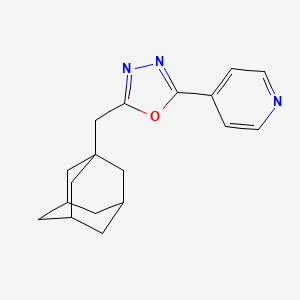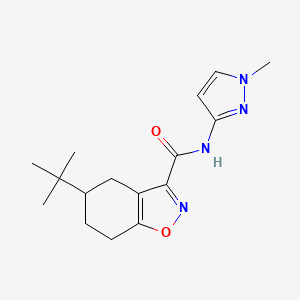![molecular formula C16H7F8N3OS B10947353 3-amino-4-methyl-N-(pentafluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10947353.png)
3-amino-4-methyl-N-(pentafluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, multiple fluorine atoms, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, methyl, pentafluorophenyl, and trifluoromethyl groups. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other thieno[2,3-b]pyridine derivatives, such as those with different substituents on the pyridine or thieno rings.
- Compounds with similar fluorinated phenyl groups or trifluoromethyl groups can also be considered for comparison.
Uniqueness
The uniqueness of 3-AMINO-4-METHYL-N~2~-(2,3,4,5,6-PENTAFLUOROPHENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of multiple fluorine atoms and the thieno[2,3-b]pyridine core contribute to its distinct chemical and physical properties, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H7F8N3OS |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-amino-4-methyl-N-(2,3,4,5,6-pentafluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H7F8N3OS/c1-3-2-4(16(22,23)24)26-15-5(3)11(25)13(29-15)14(28)27-12-9(20)7(18)6(17)8(19)10(12)21/h2H,25H2,1H3,(H,27,28) |
InChI Key |
IBQPVUIIWFQMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10947290.png)
![7-{[(2,5-Dimethylphenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947299.png)
![N-butyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10947301.png)
![5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide](/img/structure/B10947304.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10947305.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10947307.png)
![3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947308.png)

![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide](/img/structure/B10947325.png)
![1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea](/img/structure/B10947326.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947327.png)

![3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B10947336.png)
